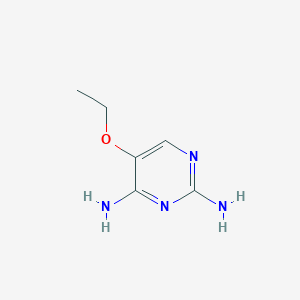

5-Ethoxypyrimidine-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-ethoxypyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H10N4O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H4,7,8,9,10) |

InChI Key |

BQKLLDSOMOBSDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(N=C1N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 5 Ethoxypyrimidine 2,4 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

Electrophilic Aromatic Substitution (SEAr)

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. wikipedia.org However, the presence of powerful activating groups, such as the two amines and the ethoxy group in 5-Ethoxypyrimidine-2,4-diamine, overcomes this intrinsic lack of reactivity. These substituents act as ortho-, para-directors, strongly activating the C-5 and C-6 positions of the ring towards electrophiles. The C-5 position is already substituted, leaving the C-6 position as the primary site for electrophilic attack. rsc.org Reactions such as halogenation, nitration, and sulfonation can be directed to this position. For instance, direct iodination at the C-5 position of a 2,4-diaminopyrimidine (B92962) scaffold has been used as a step towards introducing aryl groups via Suzuki coupling, indicating the feasibility of electrophilic halogenation. mdpi.com

Table 1: Potential Electrophilic Substitution Reactions

| Reaction Type | Electrophile/Reagents | Potential Product | Reference Context |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | 6-Bromo-5-ethoxypyrimidine-2,4-diamine | General principle of activating effects on heterocycles. mdpi.comlibretexts.org |

| Nitration | HNO3/H2SO4 | 5-Ethoxy-6-nitropyrimidine-2,4-diamine | Standard nitrating conditions for activated aromatic systems. libretexts.orgmasterorganicchemistry.com |

| Sulfonation | Fuming H2SO4 | 2,4-Diamino-5-ethoxypyrimidine-6-sulfonic acid | Typical sulfonation reaction on activated rings. masterorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr)

While this compound itself lacks a suitable leaving group for direct SNAr, its halogenated precursors are highly susceptible to this type of reaction. In 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position over the C-2 position. stackexchange.comnih.gov This regioselectivity is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The presence of an electron-withdrawing group at the C-5 position further enhances the rate of substitution at C-4. researchgate.net Conversely, studies have shown that using tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C-2 position. researchgate.net

Cyclization and Annulation Reactions Leading to Fused Pyrimidine Systems

The 2,4-diaminopyrimidine structure is a valuable precursor for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net The amino groups at the C-2 and C-4 positions, along with the activated C-5 carbon, can participate in cyclization and annulation reactions with various bifunctional reagents. For example, reaction with α,β-unsaturated ketones or 1,3-dielectrophiles can lead to the formation of pyrimido[4,5-d]pyrimidines and other related fused structures. researchgate.netresearchgate.net The N-4 amine and the C-5 carbon can act as a binucleophilic system, attacking two electrophilic centers to construct a new ring.

Table 2: Examples of Cyclization Reactions for Fused Ring Synthesis

| Reactant | Resulting Fused System | General Reaction Principle | Reference Context |

|---|---|---|---|

| Ethyl Acetoacetate | Pyrimido[4,5-d]pyrimidinone derivative | Condensation followed by cyclization | Analogous reactions with aminopyrimidines. researchgate.net |

| Diethyl Malonate | Pyrimido[4,5-d]pyrimidine-dione derivative | Double acylation and cyclization | General synthesis of fused pyrimidines. doaj.org |

| Formaldehyde and a primary amine | Tetrahydropyrimido[4,5-d]pyrimidine derivative | Mannich-type reaction followed by cyclization | Reactions on 6-aminouracils. researchgate.net |

Introduction of Diverse Side Chains at Various Positions (e.g., C-5, N-4)

The functional groups of this compound provide multiple handles for introducing diverse side chains, a common strategy in drug discovery to modulate pharmacological properties.

C-5 Position: Although the C-5 position is occupied by an ethoxy group, derivatization at this site is conceptually possible on related 2,4-diaminopyrimidine scaffolds. A common route involves the initial halogenation of the C-5 position, followed by metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to introduce aryl, heteroaryl, or alkyl groups. mdpi.com

N-4 Position: The amino groups, particularly the N-4 amine, are readily functionalized. The N-4 position is often more sterically accessible and/or nucleophilic than the N-2 position, allowing for selective reactions under controlled conditions. Alkylation, acylation, and reductive amination are common methods for introducing side chains. For example, N-4-butyl-5-ethoxypyrimidine-2,4-diamine was identified as a potent Toll-like receptor 7 (TLR7) agonist, highlighting the importance of N-4 substitution. nih.gov

Table 3: Methods for Side Chain Introduction

| Position | Reaction Type | Reagents | Example Side Chain | Reference Context |

|---|---|---|---|---|

| N-4 | Alkylation | Butyl bromide, Base (e.g., K2CO3) | Butyl | Reported synthesis of N-4-butyl derivative. nih.gov |

| N-4 | Acylation | Acetyl chloride, Base (e.g., Pyridine) | Acetyl | Standard amine functionalization. |

| N-4 | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Substituted benzyl | Common method for N-alkylation. nih.gov |

| C-5 (on a precursor) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Phenyl | Established method for C-C bond formation on pyrimidines. mdpi.com |

Investigating the Influence of Ethoxy and Amine Groups on Reactivity

The chemical personality of this compound is a direct consequence of the cumulative electronic effects of its substituents.

Electronic Activation: The two amino groups and the C-5 ethoxy group are all potent electron-donating groups (EDGs) that operate primarily through the resonance (+R) effect. They significantly increase the electron density of the pyrimidine ring, a phenomenon known as "push-pull" electronics within the context of the electron-deficient azine core. This activation is critical for enabling electrophilic substitution reactions that would otherwise be difficult on an unactivated pyrimidine.

Directing Effects: In electrophilic substitutions, these EDGs direct incoming electrophiles to the C-6 position. The strong activation provided by the 2,4-diamino substituents makes the ring system highly nucleophilic at the C-5 and C-6 positions. With C-5 blocked, reactivity is channeled to C-6.

Nucleophilicity of Amino Groups: The primary amines at C-2 and C-4 are the main centers of nucleophilicity for the molecule. They are the initial points of attack in acylation, alkylation, and condensation reactions. Their presence is also fundamental to the cyclization strategies used to build fused pyrimidine systems, where they act as the nitrogen-based nucleophiles in ring-forming steps. The relative reactivity of the N-2 versus N-4 amine can often be controlled by steric factors and reaction conditions, allowing for selective derivatization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Features for Biological Interaction

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to mimic endogenous molecules and interact with various biological targets. wikipedia.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov For the 2,4-diaminopyrimidine core, these key features include:

Hydrogen Bond Donors and Acceptors: The two amino groups at the C2 and C4 positions act as crucial hydrogen bond donors. The nitrogen atoms within the pyrimidine (B1678525) ring serve as hydrogen bond acceptors. nih.gov This pattern facilitates strong and specific interactions with the active sites of enzymes and receptors, such as dihydrofolate reductase (DHFR), where they can mimic the binding of folic acid.

Aromatic Ring System: The pyrimidine ring itself is an aromatic system that can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov

Positional Arrangement: The specific 2,4-disubstitution pattern is critical. The relative positioning of the amino groups allows for a bidentate hydrogen-bonding interaction with target proteins, a key feature for the inhibitory activity of many diaminopyrimidine-based drugs.

The ethoxy group at the C5 position adds a lipophilic character to that region of the molecule and can influence its orientation within a binding site through steric and hydrophobic interactions.

Impact of Substituent Modifications on Observed In Vitro Biological Activities

Modifications to the core structure of 5-Ethoxypyrimidine-2,4-diamine have been extensively studied to understand their impact on biological activity. The 2,4-diaminopyrimidine moiety is a privileged scaffold, and substitutions at the C5 and C6 positions, as well as on the amino groups, can dramatically alter potency and selectivity. nih.govnih.gov

For instance, in the development of antiviral agents, researchers have synthesized analogues by attaching an acyclic nucleoside phosphonate (B1237965) (ANP) side chain to the C6 position of the 2,4-diaminopyrimidine ring. nih.gov The nature of the substituent at the C5 position was found to be critical for antiretroviral activity.

Studies on related 2,4-diaminopyrimidine derivatives have shown that:

Substitution at C5: Introducing small alkyl groups like methyl, or halogens such as chloro and bromo, at the C5 position of certain 2,4-diaminopyrimidine analogues resulted in potent antiretroviral activity against HIV and Moloney murine sarcoma virus (MSV). nih.govnih.gov Specifically, the 5-methyl derivative (PMEO-5-Me-DAPy) was markedly more effective at inhibiting MSV-induced tumor formation than its unsubstituted parent compound. nih.gov Similarly, 5-cyano and 5-formyl derivatives of related structures showed significant antiviral activity. researchgate.netnih.gov

Substitution on Amino Groups: In other contexts, such as the development of cyclin-dependent kinase (CDK) inhibitors, modifications involve attaching various aryl groups to the N2 and N4 amino positions. nih.gov The nature of these substituents is crucial for achieving high inhibitory potency against specific kinases like CDK2 and CDK9. nih.gov

The following table summarizes the in vitro antiviral activity of several 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating the impact of C5 modifications.

| Compound | C5-Substituent | Antiviral Activity (HIV-1) EC₅₀ (µM) | Reference |

|---|---|---|---|

| PMEO-DAPy | -H | 0.86 | nih.gov |

| PMEO-5-Me-DAPy | -CH₃ | 0.04 | nih.gov |

| PMEO-5-Cl-DAPy | -Cl | 0.48 | nih.gov |

| PMEO-5-Br-DAPy | -Br | 0.55 | nih.gov |

Positional Effects of Ethoxy and Amine Groups on the Activity Profile

The specific arrangement of substituents on the pyrimidine ring is fundamental to the molecule's activity profile. The pyrimidine ring is π-deficient, meaning the nitrogen atoms pull electron density from the carbon atoms, particularly at the C2, C4, and C6 positions. scialert.netscispace.com

Amino Groups at C2 and C4: The placement of amino groups at these electron-deficient positions is a classic strategy in drug design, particularly for enzyme inhibitors. This configuration allows the molecule to act as a potent hydrogen bond donor, effectively competing with endogenous substrates for binding sites. wikipedia.org

Conformation and Tautomerism Studies in Relation to Molecular Recognition

The biological activity of a molecule is not only dependent on its static structure but also on its dynamic properties, including its conformation and potential tautomeric forms. biorxiv.org

Conformation: The ethoxy group at C5 is not rigidly fixed and can rotate around the C5-O bond. The preferred conformation can be influenced by the molecular environment, such as the polarity of the solvent or the constraints of a protein's binding site. This conformational flexibility can be crucial for achieving an optimal fit with a biological target. ijpsdronline.com

Tautomerism: 2,4-Diaminopyrimidine and its derivatives can theoretically exist in different tautomeric forms through the migration of a proton, known as amino-imino tautomerism. thieme-connect.deresearchgate.net Although the amino form is generally the most stable and predominant isomer for 2,4-diaminopyrimidines, the ability to adopt an imino form, even transiently, can be significant for molecular recognition. thieme-connect.de The specific tautomeric state can alter the hydrogen bonding pattern of the molecule, potentially influencing its binding affinity and specificity for a target. biorxiv.orgfrontiersin.org For example, while 4-hydroxypyrimidines often exist in the keto form in the solid state, the presence of different tautomers in solution can be critical for biological function. nih.gov Understanding and controlling the tautomeric equilibrium is a key challenge in the development of drugs based on this scaffold. frontiersin.org

Mechanistic Investigations of Biological Interactions Preclinical and in Vitro Focus

Toll-Like Receptor (TLR) Agonism and Immunomodulation

5-Ethoxypyrimidine-2,4-diamine is a synthetic small molecule recognized for its potent immunomodulatory properties, which are primarily mediated through its function as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, responsible for detecting pathogen-associated molecular patterns (PAMPs), such as single-stranded viral RNA.

Research has firmly established this compound as a potent ligand for both human TLR7 and TLR8. Unlike some imidazoquinoline-based agonists that show a preference for TLR7, this pyrimidine (B1678525) derivative demonstrates robust activity at both receptors. Its efficacy is quantified by its low effective concentration (EC50) required to elicit a half-maximal biological response, such as cytokine secretion, in human immune cells.

Studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound induces the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-alpha (IFN-α) at micromolar concentrations. The compound's dual agonism is critical, as TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs), driving IFN-α production, while TLR8 is highly expressed in myeloid dendritic cells (mDCs) and monocytes, which are major producers of TNF-α and Interleukin-12 (IL-12).

Table 1: Potency of this compound on Human TLR7 and TLR8

EC50 values for cytokine induction in human peripheral blood mononuclear cells (PBMCs) following stimulation. Data derived from in vitro studies.

| Receptor Target | Primary Responding Cell Type | Cytokine Endpoint | EC50 (µM) | Source |

|---|---|---|---|---|

| TLR7 | Plasmacytoid Dendritic Cells (pDCs) | IFN-α | ~0.4 µM | |

| TLR8 | Monocytes, Myeloid Dendritic Cells (mDCs) | TNF-α | ~1.2 µM |

The activation of TLR7 and TLR8 by this compound initiates a well-defined signaling cascade that culminates in the robust production of pro-inflammatory cytokines and type I interferons. Upon binding to its receptors within the endosomal compartment of immune cells, the compound triggers a conformational change that recruits the primary adaptor protein, Myeloid Differentiation primary response 88 (MyD88).

This engagement leads to the assembly of a "Myddosome" complex, which includes IRAK4 and IRAK1 (Interleukin-1 Receptor-Associated Kinase 4 and 1), leading to their phosphorylation and activation. Activated IRAK1 then associates with TNF Receptor-Associated Factor 6 (TRAF6), which in turn activates downstream pathways.

For TLR8-mediated signaling (in mDCs and monocytes): The cascade predominantly activates the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

For TLR7-mediated signaling (in pDCs): The pathway heavily involves the activation of Interferon Regulatory Factor 7 (IRF-7), which translocates to the nucleus and drives the high-level production of Type I interferons, primarily IFN-α.

Table 2: Cytokine Profile Induced by this compound in Human Dendritic Cell Subsets

Representative cytokine concentrations measured in culture supernatants of purified human dendritic cells stimulated with the compound. Data derived from in vitro studies.

| Cell Type | Primary TLR Expressed | Key Cytokine(s) Produced | Representative Concentration | Source |

|---|---|---|---|---|

| Plasmacytoid Dendritic Cells (pDCs) | TLR7 | IFN-α | > 10,000 pg/mL | |

| Myeloid Dendritic Cells (mDCs) | TLR8 | IL-12p70 | > 1,000 pg/mL | |

| Myeloid Dendritic Cells (mDCs) | TLR8 | TNF-α | > 5,000 pg/mL |

The immunomodulatory effects of this compound are a direct consequence of its ability to initiate the canonical MyD88-dependent TLR signaling pathway. The key steps in this intracellular cascade are as follows:

Receptor Engagement: The compound enters the cell and binds to TLR7 and/or TLR8 in the acidic environment of the endosome.

MyD88 Recruitment: Ligand-bound TLRs dimerize and recruit the cytosolic adaptor protein MyD88 to their Toll/Interleukin-1 Receptor (TIR) domains.

Myddosome Formation and IRAK Phosphorylation: MyD88 oligomerizes and recruits members of the IRAK family, primarily IRAK4 and IRAK1. IRAK4, a master kinase, phosphorylates and activates IRAK1.

TRAF6 Activation: Activated IRAK1 dissociates from the receptor complex and interacts with the E3 ubiquitin ligase TRAF6, leading to its activation through K63-linked polyubiquitination.

Downstream Kinase Activation: Activated TRAF6 triggers the activation of the TAK1 (TGF-β-activated kinase 1) complex, which subsequently activates two major downstream pathways:

The IKK complex (IκB kinase): This leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines.

MAPK pathways (Mitogen-activated protein kinase): Pathways such as p38 and JNK are also activated, contributing to gene expression and cytokine production.

IRF Activation: In parallel, particularly in pDCs via TLR7, the Myddosome complex also leads to the activation of IRF-7. Phosphorylated IRF-7 dimerizes and moves to the nucleus, where it binds to interferon-sensitive response elements (ISREs) in the promoters of Type I interferon genes, driving their transcription.

Antineoplastic Activity and Cellular Mechanisms

Beyond its immunomodulatory effects, research indicates that this compound can exert direct antineoplastic activity on certain cancer cells in vitro. These effects are mediated through the inhibition of cellular proliferation and the induction of programmed cell death pathways.

In vitro studies have demonstrated that this compound can directly suppress the growth and reduce the viability of various cancer cell lines, notably those of hematological and epithelial origin. This anti-proliferative effect appears to be dependent on the expression of its target receptors, TLR7 and TLR8, by the cancer cells themselves.

For example, in human breast cancer cell lines, such as the TLR7-expressing MCF-7 and MDA-MB-231 lines, the compound significantly reduced cell viability and proliferation in a concentration-dependent manner. Similarly, in human B-cell lymphoma cell lines like Raji and Daudi, which also express TLR7, treatment with this compound led to a marked inhibition of cell growth. The effect is often less pronounced in cancer cells that lack significant TLR7/8 expression, highlighting the receptor-dependent nature of this direct anti-tumor activity.

Table 3: Direct Anti-Proliferative Effects of this compound on Cancer Cell Lines

Summary of observed effects on cell viability and proliferation in various in vitro cancer models.

| Cancer Type | Cell Line | Observed Effect | Key Finding | Source |

|---|---|---|---|---|

| Breast Cancer | MCF-7 | Reduced Cell Viability | Significant reduction in viability after 72 hours of treatment. | |

| Breast Cancer | MDA-MB-231 | Inhibition of Proliferation | Concentration-dependent decrease in cell proliferation. | |

| B-Cell Lymphoma | Raji | Inhibition of Cell Growth | Significant growth inhibition observed at micromolar concentrations. | |

| B-Cell Lymphoma | Daudi | Inhibition of Cell Growth | Marked suppression of cellular proliferation. |

The mechanism underlying the inhibition of cancer cell growth involves the induction of both cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: In breast cancer cells (MCF-7), treatment with this compound was shown to cause an accumulation of cells in the G1 phase of the cell cycle. This arrest prevents the cells from progressing to the S phase (DNA synthesis), effectively halting their division. The molecular basis for this G1 arrest was linked to a significant downregulation of Cyclin D1, a key protein required for the G1-to-S phase transition.

Apoptosis: In B-cell lymphoma cell lines (Raji and Daudi), the primary mechanism of cell death induced by the compound is apoptosis. This was confirmed by multiple lines of evidence, including:

Annexin V Staining: A significant increase in the percentage of Annexin V-positive cells, indicating the externalization of phosphatidylserine, an early hallmark of apoptosis.

Caspase Activation: Increased activity of key executioner caspases, such as Caspase-3, which are responsible for cleaving cellular substrates and dismantling the cell.

PARP Cleavage: Detection of cleaved Poly (ADP-ribose) polymerase (PARP), a substrate of activated Caspase-3, further confirming the execution of the apoptotic program.

Table 4: Cellular Mechanisms of Antineoplastic Activity

Summary of cell cycle and apoptotic effects induced by this compound in cancer cell lines.

| Cell Line | Mechanistic Effect | Specific Observation | Source |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Cell Cycle Arrest | Accumulation of cells in the G1 phase; downregulation of Cyclin D1. | |

| Raji (B-Cell Lymphoma) | Apoptosis | Increased Annexin V-positive cells and activation of Caspase-3. | |

| Daudi (B-Cell Lymphoma) | Apoptosis | Increased cleavage of PARP, a hallmark of caspase-mediated apoptosis. |

Targeting of Key Regulatory Proteins and Enzymes

The pyrimidine-2,4-diamine scaffold, to which this compound belongs, is a versatile structure in medicinal chemistry, known for its interaction with various key regulatory proteins and enzymes involved in cell cycle and signaling pathways. ontosight.ai Derivatives of this scaffold have shown potent inhibitory activity against several kinases that are crucial for cancer progression.

Aurora Kinases: The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of mitosis. nih.gov Their overexpression is a hallmark of many human cancers, making them attractive targets for cancer therapy. nih.gov Certain pyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of Aurora kinases. For instance, PF-431396 and NVP-TAE226, which feature an aryl-substituted pyrimidine-2,4-diamine core, are dual inhibitors of Focal Adhesion Kinase (FAK) and the closely related Pyk2. researchgate.net Another compound, CCT137690, is a potent pan-Aurora kinase inhibitor with IC50 values in the nanomolar range against Aurora A, B, and C. tocris.com Additionally, a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has been developed as Aurora A kinase inhibitors. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and survival. As mentioned, compounds like PF-431396 and NVP-TAE226, which contain the pyrimidine-2,4-diamine scaffold, are recognized as dual inhibitors of FAK. researchgate.net The inhibition of FAK can disrupt downstream signaling pathways that are critical for tumor progression and metastasis.

While specific studies on G-protein-coupled receptor-associated sorting protein 1 (GTSE1) and its direct targeting by this compound were not prominently found in the searched literature, the broad activity of the pyrimidine-2,4-diamine class of compounds against various kinases suggests a potential for interaction with a wide range of regulatory proteins.

Suppression of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. mdpi.com Several studies have highlighted the role of pyrimidine derivatives in inhibiting these processes. For example, CCL28, a chemokine, has been shown to enhance breast cancer cell migration and invasion, and targeting its signaling pathway could be a therapeutic strategy. researchgate.net

The mechanisms underlying the suppression of cell migration often involve the modulation of the cytoskeleton and focal adhesions. plos.org For instance, the cytoskeletal protein talin2 has been identified as a key player in cell migration, and its downregulation can inhibit this process. plos.org Research on trastuzumab, an antibody targeting HER2, has shown that it can upregulate microRNA-194, which in turn downregulates talin2, leading to an inhibition of breast cancer cell migration. plos.org

Furthermore, the inhibition of kinases like FAK by pyrimidine-2,4-diamine derivatives can directly impact cell migration. FAK is a central component of focal adhesions, which are crucial for cell motility. mdpi.com By inhibiting FAK, these compounds can disrupt the dynamic processes of adhesion and de-adhesion required for cell movement. Scientists have also identified proteins like PTEN, a tumor suppressor, which when absent, allows for the migration of glioblastoma cells. pasteur.fr

Anti-Angiogenesis Mechanisms in Preclinical Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mdpi.com The vascular endothelial growth factor (VEGF) and its receptors (VEGFR) are key regulators of this process. mdpi.comamegroups.org Preclinical studies have demonstrated that inhibiting the VEGF signaling pathway is a viable anti-angiogenic strategy. mdpi.com

Bispecific antibodies targeting both PD-L1 and VEGF have been designed to enhance the anti-tumor immune response while simultaneously inhibiting angiogenesis. henlius.com These antibodies can promote the normalization of tumor blood vessels and increase the infiltration of T-cells into the tumor microenvironment. henlius.com

Several small molecule multi-kinase inhibitors have been developed that target VEGFR among other kinases, demonstrating anti-angiogenic effects in preclinical models. mdpi.com For instance, regorafenib (B1684635) inhibits VEGFR 1, 2, and 3, and has been shown to reduce the pro-angiogenic ability of glioma stem cells. mdpi.com Similarly, lenvatinib (B1674733) inhibits VEGFR2 and VEGFR3, leading to the regression of small cell lung cancer in preclinical models through the inhibition of angiogenesis. mdpi.com Natural compounds like resveratrol (B1683913) and its analogs have also been shown to inhibit VEGF-induced neovascularization. beilstein-journals.org The anti-angiogenic mechanisms of these compounds often involve the inhibition of VEGFR phosphorylation and the suppression of downstream signaling pathways. beilstein-journals.org

Antifolate Activity and Enzyme Inhibition

Inhibition of Dihydrofolate Reductase (DHFR) in Pathogenic Organisms (e.g., Plasmodium falciparum)

The enzyme Dihydrofolate Reductase (DHFR) is a critical target for antimicrobial and antimalarial drugs because it is essential for the synthesis of nucleic acids and some amino acids. vietnamjournal.ru The 2,4-diaminopyrimidine (B92962) scaffold is a well-established core structure for DHFR inhibitors. vietnamjournal.ru

In the context of malaria, caused by Plasmodium falciparum, DHFR inhibitors like pyrimethamine (B1678524) have been widely used. nih.gov However, the emergence of drug resistance due to mutations in the P. falciparum DHFR (PfDHFR) enzyme has compromised their efficacy. nih.govresearchgate.net These mutations, such as at residues 51, 59, 108, and 164, can reduce the binding affinity of inhibitors. researchgate.netgoogle.com

Researchers have focused on developing novel 2,4-diaminopyrimidine derivatives that are effective against both wild-type and mutant strains of P. falciparum. google.com For example, inhibitors with flexible side chains have been designed to overcome the steric hindrance caused by the S108N mutation, which confers resistance to pyrimethamine. nih.gov Hybrid inhibitors incorporating two different structural motifs have also been synthesized to combat resistance. nih.gov The goal is to develop compounds with high selectivity for PfDHFR over human DHFR (hDHFR) to minimize toxicity. nih.gov

Analysis of Substrate Mimicry and Active Site Interactions with DHFR

The inhibitory mechanism of 2,4-diaminopyrimidine compounds against DHFR involves mimicking the binding of the natural substrate, dihydrofolate (DHF). nih.gov The 2,4-diamino groups of the pyrimidine ring are crucial for forming hydrogen bonds with key residues in the active site of the enzyme. nih.gov

In human DHFR (hDHFR), molecular docking studies have shown that propargyl-linked antifolates maintain conserved hydrogen bonds with the enzyme and form van der Waals interactions with critical residues such as Leu22, Phe31, Phe34, Thr56, Ser59, and Ile60. nih.govmdpi.com The substitution at the C6 position of the pyrimidine ring is important for these interactions and enhancing potency. nih.gov

In PfDHFR, the active site accommodates the binding of inhibitors through hydrogen bonding with the carboxylate group of Asp54. researchgate.net The structure of the inhibitor, particularly the nature of its side chains, determines its effectiveness against wild-type and mutant forms of the enzyme. For instance, the rigid p-chlorophenyl side chain of pyrimethamine clashes with the mutated S108N residue, leading to resistance. researchgate.net In contrast, flexible inhibitors can adapt to this change and maintain their binding affinity. nih.gov The binding modes of different inhibitors can vary, but they generally overlap within the active site, competing with the natural substrate. mdpi.com

Broad-Spectrum Bioactivity Profiles of Pyrimidine-2,4-Diamines

The pyrimidine-2,4-diamine core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide range of biological activities. ontosight.ai This broad-spectrum bioactivity stems from the ability of this heterocyclic system to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai

Derivatives of pyrimidine-2,4-diamine have been investigated for numerous therapeutic applications, including:

Anticancer: As discussed, these compounds can act as kinase inhibitors (e.g., targeting CDKs, Aurora kinases) and DHFR inhibitors, leading to antiproliferative effects. acs.org

Antimicrobial: The DHFR inhibitor trimethoprim (B1683648), which contains a 2,4-diaminopyrimidine core, is a broad-spectrum antibacterial agent. mdpi.com Schiff base derivatives of pyrimidine-2,4-diamines have also demonstrated antibacterial and antifungal activity. researchgate.net

Antiviral: The versatile nature of the pyrimidine scaffold has led to its exploration in the development of antiviral agents. ontosight.ai

Other therapeutic areas: Research has also extended into areas such as diabetes and hypertension.

The diverse bioactivity is often achieved by modifying the substituents on the pyrimidine ring, which allows for the fine-tuning of the compound's properties to target specific biological molecules with high affinity and selectivity. biomedpharmajournal.org

Interactive Data Tables

Table 1: Kinase Inhibition Profile of Selected Pyrimidine-2,4-Diamine Derivatives

| Compound | Target Kinase(s) | IC50 (µM) | Key Findings | Reference |

| CCT137690 | Aurora A, B, C | 0.015, 0.025, 0.019 | Potent pan-Aurora kinase inhibitor with antiproliferative activity. | tocris.com |

| PF-431396 | FAK, Pyk2 | Not specified | Dual inhibitor with an aryl-substituted pyrimidine-2,4-diamine core. | researchgate.net |

| NVP-TAE226 | FAK, Pyk2 | Not specified | Shares a similar core scaffold with PF-431396 and acts as a dual inhibitor. | researchgate.net |

| Compound 20a | CDK2, CDK9 | 0.004, 0.009 | Highly potent dual inhibitor with broad antitumor efficacy. | acs.org |

Table 2: Antiplasmodial and DHFR Inhibition Data for Pyrimidine-2,4-Diamine Derivatives

| Compound | Organism/Enzyme | Activity (IC50/Ki) | Notes | Reference |

| Pyrimethamine | P. falciparum | Varies (resistance) | Resistance due to mutations in DHFR. | nih.gov |

| P218 | P. falciparum (wild-type & resistant) | nM range | Effective against both pyrimethamine-sensitive and -resistant parasites. | nih.gov |

| Compound 35 | Human DHFR | < 500 nM | 3500-fold more potent than trimethoprim against human DHFR. | nih.gov |

| Trimethoprim | Bacterial DHFR | Potent inhibitor | Weak inhibitor of human DHFR. | nih.govmdpi.com |

General Antimicrobial Mechanisms of Action

The antimicrobial properties of 2,4-diaminopyrimidine derivatives are primarily attributed to their function as antifolates. These compounds are structurally similar to folic acid and act as competitive inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in both prokaryotic and eukaryotic cells. scialert.netvietnamjournal.ru DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital precursor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting this enzyme, 2,4-diaminopyrimidine compounds disrupt the synthesis of DNA, RNA, and proteins, ultimately leading to the cessation of cell growth and death. vietnamjournal.runih.gov

The 2,4-diaminopyrimidine scaffold is a key feature for this activity, and these compounds are often referred to as nonclassical antifolates because they are lipid-soluble and can enter cells through passive diffusion, bypassing the active transport mechanisms required by classical antifolates like methotrexate. nih.govnih.gov This characteristic can be advantageous in overcoming certain mechanisms of drug resistance. nih.gov

While specific studies detailing the DHFR inhibition by this compound are not prevalent in the provided search results, the well-established mechanism for the broader class of 5-substituted 2,4-diaminopyrimidines strongly suggests a similar mode of action. The efficacy of these compounds often depends on the nature of the substituent at the 5-position of the pyrimidine ring. nih.govnih.gov For instance, derivatives such as Pyrido[2,3-d]pyrimidine-2,4-dione and various 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffolds have demonstrated potent antibacterial activity by targeting DHFR. nih.gov

| Compound Class/Derivative | Target Organism(s) | Mechanism of Action | Reported Activity/Potency |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4-dione | Bacteria | Dihydrofolate Reductase (DHFR) Inhibition | MIC = 2–8 µg/mL |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold | Staphylococcus aureus (including MRSA), Escherichia coli | Presumed DHFR Inhibition / Macromolecule Synthesis Inhibition | MIC values as low as 1-2 µg/mL nih.gov |

| Trimetrexate (a lipid-soluble antifolate) | Pneumocystis carinii | Dihydrofolate Reductase (DHFR) Inhibition | Potent inhibitor, structurally similar to modified pyrimidines diva-portal.org |

Antiviral Strategies and Host Immune Response Modulation

Beyond direct antimicrobial action, pyrimidine derivatives are investigated for their antiviral properties, which can manifest through direct inhibition of viral enzymes or by modulating the host's innate immune response. scialert.netresearchgate.net

A significant mechanism for the immunomodulatory and antiviral activity of certain pyrimidine compounds is the activation of Toll-like receptors (TLRs). nih.gov TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). frontiersin.org Specifically, TLR7 and TLR8 are located in endosomes and recognize single-stranded viral RNA, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. nih.govfrontiersin.org This IFN response establishes an antiviral state in neighboring cells, inhibiting viral replication. sci-hub.ru

A high-throughput screening study identified a derivative of the subject compound, N-4-butyl-5-ethoxypyrimidine-2,4-diamine , as a potent dual agonist for human Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.gov This finding is crucial as it directly implicates the this compound scaffold in the activation of a key antiviral pathway within the host. Agonism of TLR7/8 is a known strategy for stimulating an immune response against viral infections. nih.gov

The antiviral activity of related 2,4-diaminopyrimidine compounds further supports this potential. For example, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives have shown pronounced antiretroviral activity against HIV, comparable to reference drugs like adefovir (B194249) and tenofovir. sci-hub.runih.gov While their mechanism may involve direct viral enzyme inhibition, the capacity for immune modulation via TLRs represents a complementary and powerful antiviral strategy. nih.govsci-hub.ru

| Compound | Mechanism/Target | Reported Activity |

|---|---|---|

| N-4-butyl-5-ethoxypyrimidine-2,4-diamine | Dual TLR7 and TLR8 Agonist | Identified as a potent hTLR7/8 scaffold, inducing an immune response. nih.gov |

| 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | Antiretroviral | Inhibitory against HIV at 0.0027–0.011 μmol/mL. sci-hub.ru |

| 5-Methyl-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | Anti-HIV Activity | EC₅₀ = 0.00018 µM |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

For the pyrimidine-2,4-diamine scaffold, molecular docking studies are prevalent. For example, various derivatives have been docked into the active sites of enzymes like Plasmodium falciparum dihydrofolate reductase (PfDHFR) nih.gov and p21-activated kinase 4 (PAK4) to explore their inhibitory potential. nih.gov Such studies typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

A hypothetical docking study of 5-Ethoxypyrimidine-2,4-diamine would involve preparing its 3D structure and docking it into a relevant biological target. The results would predict its binding energy (scoring function) and the specific amino acid residues it interacts with. This information is critical for understanding its potential biological activity and for guiding the design of more potent analogs. However, no specific published studies detailing these simulations for this compound were identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models use calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties) to predict the activity of new or untested compounds.

QSAR studies have been successfully applied to various series of 2,4-diaminopyrimidine (B92962) derivatives to understand the structural requirements for their biological activities, such as antimalarial or anti-inflammatory effects. nih.govplu.mx These analyses often highlight the importance of factors like lipophilicity, molecular size, and electronic properties in determining the potency of the compounds. nih.gov

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. Molecular descriptors for each compound, including the 5-ethoxy variant, would be calculated, and a statistical model would be built to correlate these descriptors with activity. Such a model could then predict the activity of this compound and guide further chemical modifications. At present, no such specific QSAR model has been published.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and chemical reactivity.

While DFT has been used to study various pyrimidine (B1678525) and pyridine (B92270) derivatives to understand their structure, electronic properties, and vibrational spectra, researchgate.netnih.govmdpi.com specific DFT studies on this compound are not available in the reviewed literature. Such a study would involve optimizing the molecule's geometry and calculating key electronic descriptors.

A hypothetical table of DFT-calculated properties for this compound might look like this:

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to electron-donating ability |

| LUMO Energy | (Value in eV) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Indicates chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Measures molecular polarity |

| Molecular Electrostatic Potential | (Map) | Predicts sites for electrophilic/nucleophilic attack |

Note: The values in this table are placeholders as no specific published data exists.

These calculations would be instrumental in understanding the molecule's intrinsic reactivity and its potential interaction with biological macromolecules from an electronic perspective.

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.comdntb.gov.ua In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. nih.govmdpi.com

For a compound like this compound, an MD simulation would typically be performed on its complex with a target protein, as identified through molecular docking. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds to microseconds. Analysis of the trajectory could reveal:

The stability of the binding pose over time, measured by Root Mean Square Deviation (RMSD).

The flexibility of different parts of the ligand and protein, measured by Root Mean Square Fluctuation (RMSF).

The persistence of key intermolecular interactions, such as hydrogen bonds.

Despite the utility of this method, no published MD simulation studies specifically featuring this compound could be located.

Virtual Screening and Lead Optimization through In Silico Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com Once a "hit" or "lead" compound is identified, lead optimization is the process of refining its chemical structure to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. preprints.orgwuxiapptec.com

The 2,4-diaminopyrimidine core is a well-known scaffold in medicinal chemistry and has likely been part of numerous virtual screening campaigns. nih.gov If this compound were identified as a hit from such a screen, in silico lead optimization would follow. This would involve computationally generating derivatives with modifications to the 5-ethoxy group or other positions on the pyrimidine ring. These virtual derivatives would then be evaluated using methods like docking, QSAR, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to select the most promising candidates for synthesis and experimental testing. There is, however, no specific information in the literature indicating that this compound has been a subject of such a focused virtual screening and lead optimization campaign.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry for complex structural elucidation)

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques that provide detailed information about the atomic arrangement and mass of 5-Ethoxypyrimidine-2,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy probes the magnetic properties of atomic nuclei, offering detailed insight into the molecular structure. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR spectra are used to identify the chemical environment of each hydrogen and carbon atom, respectively. rsc.org The chemical shifts (δ) in the NMR spectrum of the pyrimidine ring are characteristic, with protons and carbons at different positions appearing at distinct fields. thieme-connect.de For instance, in the basic pyrimidine structure, the proton at the C2 position is typically the most deshielded, followed by those at C4/C6, and finally the proton at C5. thieme-connect.de

While specific experimental data for this compound is not widely published, typical expected shifts can be inferred from data on related structures. The ethoxy group would produce a characteristic quartet and triplet signal in the ¹H NMR spectrum, while the amino groups would appear as broad singlets. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is based on general principles and data from analogous pyrimidine structures, not on experimental measurement of the specific compound.)

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity | | :--- | :--- | :--- | :--- | | H-6 | 9.0 - 7.5 | Singlet | | -NH₂ (C2, C4) | 7.5 - 5.0 | Broad Singlet | | -O-CH₂-CH₃ | 4.5 - 4.0 | Quartet | | -O-CH₂-CH₃ | 1.5 - 1.0 | Triplet | | ¹³C NMR | Atom | Predicted Chemical Shift (ppm) | | | C-2 | 162 - 158 | | | C-4 | 165 - 160 | | | C-5 | 145 - 135 | | | C-6 | 158 - 150 | | | -O-CH₂-CH₃ | 65 - 55 | | | -O-CH₂-CH₃ | 20 - 10 | |

Mass Spectrometry (MS) Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the identification of its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which for this compound (C₆H₁₀N₄O) is calculated to be 154.08546. chemsrc.com This precise measurement helps to confirm the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the ethoxy group.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography for purity assessment and reaction monitoring)

Chromatographic techniques are essential for separating components within a mixture, making them ideal for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) HPLC is a premier technique for determining the purity of pharmaceutical and chemical compounds. researchgate.net A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase. nih.gov For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed, often using a C18 column. researchgate.net

The method involves injecting the sample into a mobile phase, which is a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The components are separated based on their hydrophobicity, and a detector (commonly UV-Vis) measures the absorbance at a specific wavelength, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the main compound versus any impurity peaks. nih.gov Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 2: Typical Parameters for HPLC Purity Analysis of a Pyrimidine Derivative (Note: This is a generalized example of an HPLC method.)

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and a buffer solution researchgate.netnih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm) nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net |

| Injection Volume | 10 µL nih.gov |

| Purpose | Purity assessment, reaction monitoring |

X-ray Crystallographic Analysis for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. wikipedia.orgresearchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the intensities and positions of these spots, a three-dimensional map of electron density within the crystal can be generated. wikipedia.org From this map, the exact positions of the atoms are determined.

For pyrimidine derivatives, X-ray crystallography can confirm the planarity of the pyrimidine ring and reveal the conformation of substituent groups. researchgate.net Studies on related diaminopyrimidine compounds show how molecules pack in the crystal lattice, often forming dimers or other supramolecular structures through hydrogen bonds between the amino groups and nitrogen atoms of the pyrimidine ring. researchgate.net Such analysis would be invaluable for this compound to understand its solid-state structure and non-covalent interactions, which can influence its physical properties. wikipedia.org

Advanced Microscopic Techniques for Cellular Phenotype and Organelle Analysis in Mechanistic Studies

While not a direct characterization of the molecule itself, advanced microscopy is crucial for understanding the biological effects of a compound in mechanistic studies. Given that pyrimidine derivatives often exhibit biological activity, these techniques are relevant for studying the potential impact of this compound on cells. nih.govresearchgate.net

High-Content Screening (HCS) and Phenotypic Profiling High-content screening combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative data from cells. a-star.edu.sg This approach, also known as image-based profiling, allows researchers to simultaneously measure hundreds of cellular features (e.g., cell shape, size, texture, and fluorescence intensity) in response to a chemical perturbation. mlr.press By staining various cellular compartments (e.g., nucleus, cytoplasm, cytoskeleton, mitochondria), a detailed "phenotypic fingerprint" of a compound's effect can be generated. nih.gov This fingerprint can be used to identify a compound's mechanism of action by comparing it to the fingerprints of reference compounds with known biological activities. a-star.edu.sgnih.gov

Organelle Landscape Analysis Recent advancements allow for the systems-level analysis of the organelle interactome. nih.gov Techniques like multispectral imaging and Ramanomics enable the simultaneous visualization and molecular profiling of multiple organelles within a single live cell. nih.govplos.orgnih.gov This provides a holistic view of how a compound like this compound might alter the organization, number, and molecular composition of organelles, offering deep insights into its cellular impact. plos.orgnih.gov For example, changes in the landscape of mitochondria, endoplasmic reticulum, and lysosomes could indicate specific cellular stress pathways being activated. nih.gov These methods are powerful tools for developing hypotheses about a compound's biological function and potential liabilities. nih.govnih.gov

Role As a Synthetic Intermediate and Precursor in Organic Synthesis

Utility as a Precursor in the Synthesis of Diverse Heterocyclic Compounds

The primary utility of 5-Ethoxypyrimidine-2,4-diamine as a synthetic precursor stems from the reactivity of its vicinal diamine functionality (the amino groups at C4 and C5). This 1,2-diamine arrangement is a classic synthon for the construction of five- and six-membered nitrogen-containing rings via cyclocondensation reactions.

A prominent application is in the synthesis of pteridines, which are bicyclic heteroaromatics composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring. derpharmachemica.com In a reaction analogous to the well-established Isay synthesis, this compound can be condensed with a variety of 1,2-dicarbonyl compounds (such as glyoxal, diacetyl, or benzil) or their synthetic equivalents. The reaction proceeds via the formation of a dihydropteridine intermediate through sequential Schiff base formation, which then aromatizes, often under oxidative conditions, to yield the stable pteridine (B1203161) ring system. A patent for preparing pteridine derivatives specifically mentions the use of 2,4,5-triamino-6-ethoxypyrimidine (an alternative nomenclature for the same compound) as the starting material for this purpose. google.com

Furthermore, this pyrimidine derivative is a direct precursor to substituted purine (B94841) analogues. The Traube purine synthesis, a foundational method in heterocyclic chemistry, involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon electrophile. By reacting this compound with reagents like formic acid, formamide, or carbon disulfide, the imidazole (B134444) portion of the purine ring system can be constructed, leading to various 2-amino-6-ethoxy-purine derivatives. The reactivity of the vicinal diamines allows for sequential substitutions, enabling the combinatorial synthesis of diverse purine analogs.

| Precursor Compound | Reagent Class | Resulting Heterocyclic Core |

| This compound | 1,2-Dicarbonyl Compounds (e.g., Glyoxal) | Pteridine |

| This compound | One-Carbon Electrophiles (e.g., Formic Acid) | Purine |

| This compound | α-Halo Ketones | 7,8-Dihydropteridine |

This table illustrates the utility of this compound in synthesizing key heterocyclic systems.

Building Block for Complex Polycyclic Architectures and Natural Product Analogues

The ability to readily form fused pyrazine or imidazole rings makes this compound a fundamental building block for constructing complex polycyclic architectures. Pteridines and purines, synthesized from this precursor, are not merely simple heterocycles; they are the core scaffolds of numerous biologically vital molecules and natural products.

For instance, the pteridine skeleton is the central feature of folic acid (Vitamin B9) and related compounds known as folates, which are essential for one-carbon transfer reactions in cellular metabolism. It is also the core of biopterin (B10759762) and neopterin, which are involved in critical enzymatic processes and serve as biomarkers for immune system activation. derpharmachemica.com By using this compound as a starting material, chemists can synthesize novel analogues of these natural pteridines, substituting the pyrazine ring with various groups to probe biological function or develop new therapeutic agents.

Similarly, purines are one of the two major classes of nitrogenous bases found in the nucleic acids DNA and RNA (adenine and guanine). They are fundamental to the genetic code and cellular energy transfer (as in adenosine (B11128) triphosphate, ATP). The synthesis of purine analogues from this compound allows for the creation of molecules that can mimic or antagonize the function of natural purines. Such analogues are widely investigated as potential anticancer, antiviral, and immunosuppressive agents. Research on structurally related 2,4-diaminopyrimidine (B92962) derivatives has shown they can be considered "open-ring" analogues of 2,6-diaminopurines, which possess significant antiviral activity. sci-hub.ruoup.com This highlights the strategic value of the 2,4-diaminopyrimidine scaffold as a mimic of the purine system.

| Starting Building Block | Synthetic Transformation | Resulting Polycyclic Architecture | Relevance to Natural Products |

| This compound | Cyclocondensation with 1,2-dicarbonyls | Pteridine Ring System | Core of folic acid, biopterin, neopterin |

| This compound | Cyclocondensation with C1 electrophiles | Purine Ring System | Core of adenine, guanine (B1146940) (in DNA/RNA) |

This table demonstrates the role of this compound in building architectures analogous to essential natural products.

Derivatization for Investigational Prodrug Design (Synthetic and Mechanistic Considerations)

Prodrug design is a crucial strategy in medicinal chemistry to overcome pharmacokinetic challenges of a biologically active molecule, such as poor solubility, limited membrane permeability, or rapid metabolism. cas.cz The functional groups on this compound—specifically the primary amino groups at positions 2 and 4—are prime candidates for chemical modification to create investigational prodrugs. The objective of such derivatization is to mask the polar amine functionalities with a promoiety that is cleaved under physiological conditions to regenerate the parent, active compound. scialert.net

Synthetic Considerations: The nucleophilic amino groups can be readily derivatized through several common reactions:

Acylation: Reaction with acid chlorides or anhydrides would yield amide prodrugs. The choice of the acyl group can tune the lipophilicity and rate of hydrolysis.

Carbamate (B1207046) Formation: Treatment with chloroformates would produce carbamates, which are another class of common prodrug linkages.

Schiff Base Formation: Condensation with aldehydes or ketones could form imine (Schiff base) prodrugs, which are typically labile and can hydrolyze back to the amine in the acidic environment of the stomach or within cells.

Mechanistic Considerations: The designed promoiety must be susceptible to cleavage by endogenous enzymes.

Amidase/Esterase-Mediated Cleavage: Amide and carbamate prodrugs are often designed to be substrates for ubiquitously expressed cellular enzymes like carboxylesterases and amidases. scialert.net These enzymes catalyze the hydrolytic cleavage of the prodrug, releasing the active diaminopyrimidine. For instance, masking the phosphonate (B1237965) group of related antiviral nucleotide analogues with pivaloyloxymethyl (POM) groups creates ester prodrugs that are readily cleaved by esterases to release the active drug intracellularly. scialert.net

pH-Dependent Hydrolysis: Prodrugs like Schiff bases can be designed for non-enzymatic, pH-dependent release, although this approach often offers less specificity.

While direct examples of prodrugs derived specifically from this compound are not extensively documented in public literature, the principles are well-established for the broader class of aminated heterocyclic drugs. cas.cz The synthesis of phosphonate derivatives of related 2,4-diaminopyrimidines for antiviral applications further underscores the amenability of this scaffold to prodrug strategies, as such phosphonates almost invariably require conversion to more lipophilic prodrug forms for effective cellular delivery. oup.comnih.gov

| Functional Group for Derivatization | Potential Promoieties | Synthetic Reaction | Probable Cleavage Mechanism |

| 2- or 4-Amino Group | Acetyl, Pivaloyl | Acylation | Enzymatic (Amidase) |

| 2- or 4-Amino Group | Alkoxycarbonyl | Carbamate Formation | Enzymatic (Esterase/Amidase) |

| 2- or 4-Amino Group | Arylidene | Schiff Base Formation | pH-Dependent Hydrolysis |

This table outlines potential strategies for the investigational design of prodrugs based on this compound.

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Pyrimidine-2,4-Diamine Analogues with Enhanced Specificity

The 2,4-diaminopyrimidine (B92962) core is a privileged scaffold for designing kinase inhibitors. nih.gov Future research will likely focus on creating next-generation analogues of 5-Ethoxypyrimidine-2,4-diamine with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new molecules. nih.gov

Key strategies for designing these analogues include:

Modification of the 5-position: While the ethoxy group provides certain electronic and steric properties, exploring other ether analogues or replacing it with different functional groups could fine-tune the molecule's interaction with target proteins.

Substitution on the Diamino Groups: Attaching various aryl or alkyl groups to the N2 and N4 amino positions is a common strategy. For instance, in related 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines, substituents on the phenyl rings are incorporated to meet specific pharmacophoric requirements, such as forming hydrogen bonds or interacting with hydrophobic pockets in the target's active site. nih.govrsc.org

Scaffold Hopping and Ring-Opening Strategies: To discover novel chemical entities, researchers may employ scaffold hopping to replace the pyrimidine (B1678525) core with other heterocyclic systems while maintaining key binding interactions. nih.gov Additionally, ring-opening strategies can lead to novel acyclic structures with potentially different biological activity profiles. nih.gov

A primary goal of these synthetic efforts is to enhance specificity, thereby reducing off-target effects. For example, designing compounds that selectively inhibit a particular kinase over others in the same family is a significant challenge that next-generation design aims to overcome. researchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Intervention

While pyrimidine-2,4-diamines are well-known as kinase inhibitors, emerging research is uncovering novel biological targets and mechanisms of action. Future studies on this compound and its derivatives will likely expand beyond established targets like EGFR and explore other proteins and pathways implicated in disease.

Potential Novel Targets:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Cell Cycle & Mitosis Regulators | Aurora Kinases, Cyclin-Dependent Kinases (CDK2, CDK9) nih.govnih.gov | Oncology |

| Stress Response & Signaling Kinases | c-Jun N-terminal Kinases (JNKs) researchgate.net | Inflammatory Diseases, Neurodegeneration |

| Immune Checkpoint Kinases | Hematopoietic Progenitor Kinase 1 (HPK1) nih.gov | Immuno-oncology |

| Cell Adhesion & Migration | Focal Adhesion Kinase (FAK) nih.gov | Oncology (Metastasis) |

| Transcriptional Regulators | G-triplet stabilizing element 1 (GTSE1) nih.gov | Oncology |

Mechanistic studies will be essential to understand how these compounds exert their effects. Research has shown that pyrimidine-2,4-diamine analogues can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit cell migration by modulating complex signaling cascades like the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. nih.govrsc.org Future investigations would aim to elucidate the specific role of the 5-ethoxy substitution in these mechanistic pathways.

Integration with Advanced Delivery Systems for Targeted Research Applications

To enhance therapeutic efficacy and minimize systemic exposure, advanced drug delivery systems are being developed for kinase inhibitors and other pyrimidine derivatives. nih.gov The integration of this compound into such systems represents a promising future direction.

Emerging Delivery Strategies:

Nanoencapsulation: Loading the compound into nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers can improve its solubility, stability, and pharmacokinetic profile. nih.gov For example, 5-fluorouracil, a related pyrimidine, has been successfully encapsulated in chitosan-functionalized magnetic nanoparticles, showing a pH-dependent release that could be advantageous for targeting the acidic tumor microenvironment. mdpi.com

Bioconjugation: Covalently linking the pyrimidine derivative to targeting moieties like antibodies, peptides, or polymers is another strategy. springernature.com This approach can direct the compound to specific cells or tissues, increasing its local concentration at the site of action.

Prodrugs: Designing prodrugs of this compound could improve its physicochemical properties and in vivo performance. For instance, carbamate (B1207046) derivatives of pyrimido[5,4-d]pyrimidine (B1612823) compounds have been shown to act as effective prodrugs with improved pharmacokinetics. nih.gov

These advanced delivery systems can transform a promising compound into a more effective therapeutic agent by overcoming biological barriers and ensuring it reaches its intended target. springernature.com

Potential Applications in Advanced Materials Science and Photophysical Studies

The pyrimidine ring's electron-deficient nature makes its derivatives interesting candidates for applications in materials science, particularly in organic electronics and as functional dyes. The photophysical properties of diaminopyrimidine derivatives are an active area of research. chemrxiv.orgresearchgate.net

Future research could explore the following:

Luminescent Materials: Functionalization of the pyrimidine core can significantly alter its electronic and photophysical properties. chemrxiv.org Studies on 4,5-diaminopyrimidine (B145471) have shown that functionalization can lead to a significant red-shift in the absorption band and an increase in the fluorescence quantum yield. chemrxiv.orgresearchgate.net Investigating the specific effects of the 5-ethoxy group and other substitutions on the emission spectra could lead to the development of novel fluorescent probes or biomarkers.

Organic Electronics: Pyrimidine derivatives are used in organic light-emitting diodes (OLEDs) as electron-transporting materials, host materials, or emissive components. nih.gov Their properties can be finely tuned through chemical modification, which is crucial for achieving high efficiency and stability in electronic devices. The potential of this compound in this field remains to be explored.

Sensors: The fluorescence of pyrimidine derivatives can be sensitive to the surrounding environment. This opens up the possibility of designing sensors that respond to changes in pH, polarity, or the presence of specific ions or molecules. mdpi.com

Below is a summary of photophysical properties observed in a related diaminopyrimidine compound, highlighting the potential areas of investigation for this compound.

Photophysical Properties of 4,5-Diaminopyrimidine in Different Solvents chemrxiv.org

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Acetonitrile (B52724) | 204, 246, 292 | ~362 | 0.05 ± 0.01 |

| Aqueous Solution | 202, 247, 290 | ~372 | 0.02 ± 0.01 |

Continued Development of Sustainable Synthesis and Biocatalysis Approaches for Pyrimidine Derivatives

In line with the principles of green chemistry, future research will emphasize the development of more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. rasayanjournal.co.in Traditional synthetic routes often involve hazardous reagents and solvents. researchgate.net

Modern Sustainable Approaches:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. rasayanjournal.co.incu.edu.eg

Solvent-Free and Aqueous Reactions: Conducting reactions without organic solvents or in water minimizes the generation of hazardous waste. researchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step, improving efficiency and reducing waste. rasayanjournal.co.in

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, representing a highly sustainable approach.

These green chemistry methods not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. pjoes.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.